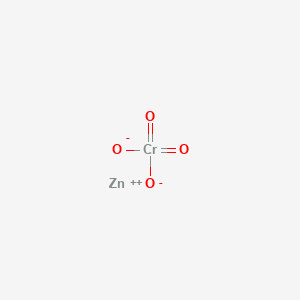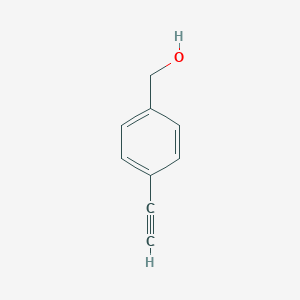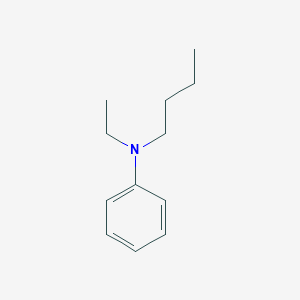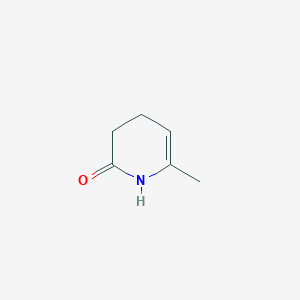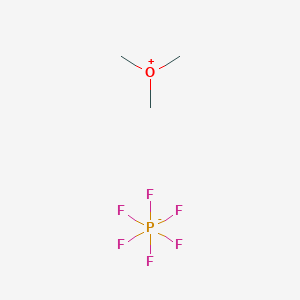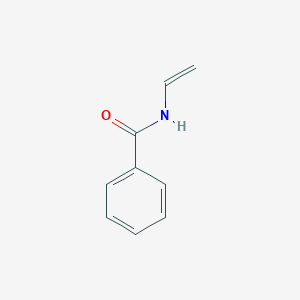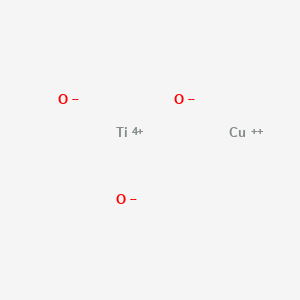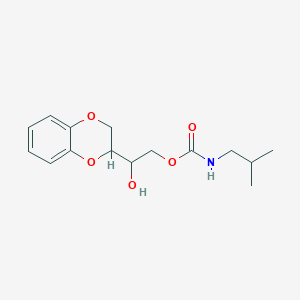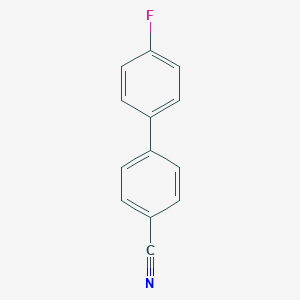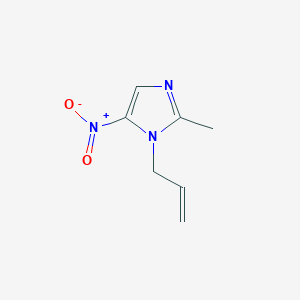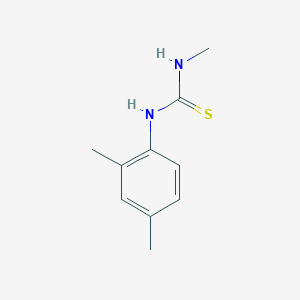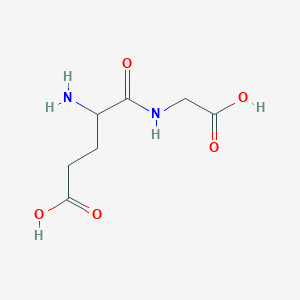
γ-グルタミル-グリシン
概要
説明
Glu-Gly, also known as gamma-glutamyl-glycine, is a dipeptide composed of the amino acids glutamic acid and glycine. It is a naturally occurring compound found in various biological systems and plays a significant role in cellular metabolism and detoxification processes. Glu-Gly is a part of the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body.
科学的研究の応用
Glu-Gly has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Plays a role in the gamma-glutamyl cycle, which is essential for glutathione metabolism and detoxification.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and detoxification.
Industry: Used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive peptides.
作用機序
Target of Action
Glu-Gly, also known as H-Glu-Gly-OH, is a dipeptide composed of glutamic acid (Glu) and glycine (Gly). The primary targets of Glu-Gly are the Glycine receptor alpha (GlyRα) and the Glutamate transporter 1 (GLT-1) . GlyRα is a major target at low doses, while GLT-1 is activated as the dominant target as doses accumulate .
Mode of Action
Glu-Gly interacts with its targets in a dose-dependent manner . At low doses, it primarily interacts with GlyRα, while at higher doses, it activates GLT-1 . This dual mode of action allows Glu-Gly to regulate the balance between excitatory and inhibitory neurotransmission in the nervous system .
Biochemical Pathways
Glu-Gly is involved in several biochemical pathways. It plays a role in the synthesis of glutathione (GSH), a powerful antioxidant that protects cells from oxidative stress . GSH is synthesized from Glu, Cys, and Gly, and Glu-Gly serves as a precursor in this process . Glu-Gly is also involved in the glyoxalase pathway, which detoxifies the cytotoxic molecule methylglyoxal .
Pharmacokinetics
Similar compounds like liraglutide, a glucagon-like peptide-1 receptor agonist, have been shown to have 24-hour exposure coverage, a requirement for 24-hour glycemic control with once-daily dosing . The mechanism of protraction relates to slowed release from the injection site, and a reduced elimination rate owing to metabolic stabilization and reduced renal filtration .
Result of Action
The action of Glu-Gly results in several molecular and cellular effects. It helps maintain the redox balance in cells by contributing to the synthesis of GSH . It also regulates the balance between excitatory and inhibitory neurotransmission in the nervous system . Furthermore, it plays a role in detoxifying cytotoxic molecules through the glyoxalase pathway .
Action Environment
The action of Glu-Gly can be influenced by various environmental factors. For instance, abiotic stresses can lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage . Glu-Gly, through its role in GSH synthesis, can help protect cells from this oxidative stress . Therefore, the efficacy and stability of Glu-Gly can be influenced by the presence of environmental stressors.
準備方法
Synthetic Routes and Reaction Conditions: Glu-Gly can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the coupling of glutamic acid and glycine using peptide bond formation techniques. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid support, and the peptide bond is formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of Glu-Gly often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the dipeptide by optimizing the metabolic pathways involved in its synthesis. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity Glu-Gly.
化学反応の分析
Types of Reactions: Glu-Gly undergoes various chemical reactions, including:
Oxidation: Glu-Gly can be oxidized to form gamma-glutamyl-glycine disulfide.
Reduction: The disulfide form can be reduced back to Glu-Gly.
Substitution: Glu-Gly can participate in substitution reactions where the gamma-glutamyl group is transferred to other amino acids or peptides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Enzymes like gamma-glutamyl transferase facilitate the transfer of the gamma-glutamyl group.
Major Products:
Oxidation: Gamma-glutamyl-glycine disulfide.
Reduction: Glu-Gly.
Substitution: Gamma-glutamyl derivatives of other amino acids or peptides.
類似化合物との比較
Gamma-glutamyl-cysteine: Another dipeptide involved in the gamma-glutamyl cycle and a precursor to glutathione.
Gamma-glutamyl-glutamate: A dipeptide that can activate NMDA receptors in neurons.
Gamma-glutamyl-aminobutyric acid: A compound with potential neuroprotective effects.
Uniqueness of Glu-Gly: Glu-Gly is unique due to its specific role in the gamma-glutamyl cycle and its involvement in glutathione metabolism. Unlike other gamma-glutamyl peptides, Glu-Gly is directly involved in the synthesis and degradation of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress.
特性
IUPAC Name |
4-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPKYLAFTPBWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-89-7 | |
| Record name | NSC186906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



